molecular formula C15H21NO3 B1332754 Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate CAS No. 302909-59-7

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

Cat. No.: B1332754
CAS No.: 302909-59-7
M. Wt: 263.33 g/mol
InChI Key: ZPBBQNVIGBOLPA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

The compound contains a benzoyl group, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.

Biochemical Pathways

Given its potential to undergo reactions at the benzylic position , it may influence pathways involving benzylic compounds.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.

Preparation Methods

The synthesis of Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate can be compared with similar compounds such as:

  • Ethyl 2-{[4-(tert-butyl)phenyl]amino}acetate
  • Ethyl 2-{[4-(tert-butyl)benzamido]acetate}

These compounds share structural similarities but may differ in their chemical reactivity and applications. The presence of the tert-butyl group in this compound enhances its lipophilicity, which can influence its biological activity and interactions .

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBBQNVIGBOLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365074
Record name ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-59-7
Record name ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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